molecular formula C20H20FN3O2 B3019758 (2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313668-76-7

(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B3019758
CAS No.: 313668-76-7
M. Wt: 353.397
InChI Key: OVSZUDCBTWIXMG-ATJXCDBQSA-N
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Description

(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a chromene-based compound characterized by a 2H-chromene core substituted with a diethylamino group at position 7, a 4-fluorophenylimino moiety at position 2, and a carboxamide group at position 2. The structural features of this compound—specifically the electron-donating diethylamino group and the electron-withdrawing 4-fluorophenylimino group—suggest a balance between lipophilicity and solubility, which may influence its bioavailability and target binding.

Properties

IUPAC Name

7-(diethylamino)-2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-24(4-2)16-10-5-13-11-17(19(22)25)20(26-18(13)12-16)23-15-8-6-14(21)7-9-15/h5-12H,3-4H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSZUDCBTWIXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Addition of the Diethylamino Group: The diethylamino group can be added through an amination reaction, often using diethylamine and a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Comparable Chromene Derivatives
Compound Position 2 Substitution Position 7 Substitution Position 3 Substitution Core Structure
Target Compound 4-Fluorophenylimino Diethylamino Carboxamide 2H-Chromene
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 3-Chlorophenylcarbamoyl - Carbamate Phenyl-carbamate
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-chromeno[2,3-d]pyrimidin-4-one 2-Chlorobenzylidene - Pyrimidinone Hexahydrochromenopyrimidine
Pruvanserin Hydrochloride 4-Fluorophenethylpiperazine - Indole-3-carbonitrile Piperazine-indole

Key Observations :

  • The diethylamino group at position 7 enhances solubility compared to chlorinated analogs, which are typically more lipophilic .
  • The carboxamide at position 3 may improve metabolic stability relative to carbamate or pyrimidinone groups in analogs .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends
Compound Calculated log $ k $ (HPLC) Predicted Solubility Key Substituent Effects
Target Compound ~2.1 (estimated) Moderate Diethylamino (polar), fluorophenyl (moderate lipophilicity)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 3.8–4.5 Low Chlorophenyl (lipophilic), carbamate (polar)
Pruvanserin Hydrochloride ~3.0 (reported) High Piperazine (ionizable), fluorophenethyl (lipophilic)

Key Observations :

  • The target compound’s diethylamino group likely reduces log $ k $ compared to chlorinated analogs, enhancing aqueous solubility .
  • Fluorophenyl substituents (as in the target compound and Pruvanserin) balance lipophilicity and electronic effects, favoring blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20F N3O2
  • Molecular Weight : 327.37 g/mol

This compound features a chromene backbone with a diethylamino group and a fluorophenyl imine substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying its anticancer activity include:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, which involve mitochondrial membrane potential disruption and increased reactive oxygen species (ROS) production.
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is essential in preventing the progression of various diseases, including cancer.

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators.

Study 1: Anticancer Efficacy

A study conducted on human epithelial adenocarcinoma cells (LoVo) demonstrated that treatment with this compound resulted in:

ParameterControl GroupTreated Group
Cell Viability (%)10045
Apoptosis Rate (%)540
ROS Levels (µM)0.51.5
Mitochondrial Membrane Potential (ΔΨm)-160 mV-120 mV

These results indicate that the compound significantly reduces cell viability while increasing apoptosis and ROS levels.

Study 2: Molecular Docking Analysis

Molecular docking studies have identified potential interactions between this compound and key proteins involved in cancer pathways, such as p53 and Bcl-2. The binding affinities suggest that this compound may act as a modulator of these proteins, enhancing its therapeutic potential.

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